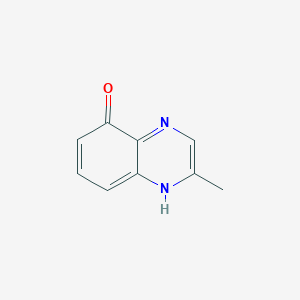

2-Methylquinoxalin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

167837-51-6 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methylquinoxalin-5-ol |

InChI |

InChI=1S/C9H8N2O/c1-6-5-10-9-7(11-6)3-2-4-8(9)12/h2-5,12H,1H3 |

InChI Key |

NKCNJGJXFKRTGS-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=N1)C=CC=C2O |

Isomeric SMILES |

CC1=CN=C2C(=O)C=CC=C2N1 |

Canonical SMILES |

CC1=CN=C2C(=O)C=CC=C2N1 |

Origin of Product |

United States |

**synthetic Methodologies for 2 Methylquinoxalin 5 Ol and Analogous Quinoxalinols**

Conventional Synthetic Approaches for Substituted Quinoxalines

Traditional methods for the synthesis of the quinoxaline (B1680401) scaffold are robust and widely utilized, primarily relying on the condensation of readily available starting materials. The introduction of specific functionalities, such as a hydroxyl group, often requires careful selection of precursors or specific reaction strategies to ensure the desired regiochemistry.

The most classical and widely employed method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. wikipedia.orgresearchgate.net This facile reaction, first reported by Körner and Hinsberg in 1884, forms the foundational basis for many synthetic routes to substituted quinoxalines. mdpi.com The reaction typically proceeds by heating the two components, often in a solvent like ethanol (B145695) or acetic acid, and can be catalyzed by acids. researchgate.net For the synthesis of 2-Methylquinoxalin-5-ol, this would involve the condensation of a 3-substituted-6-methyl-ortho-phenylenediamine with an appropriate α-dicarbonyl compound.

The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amino groups of the ortho-phenylenediamine with the carbonyl groups of the α-dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring. A variety of α-dicarbonyl compounds can be used, including glyoxal (B1671930), biacetyl, and benzil (B1666583), allowing for the introduction of different substituents at the 2- and 3-positions of the quinoxaline core. researchgate.netnih.gov

While this method is highly effective, it can have drawbacks such as long reaction times, the need for high temperatures, and the use of potentially hazardous organic solvents. researchgate.net

The regioselective synthesis of quinoxalinols, such as this compound, presents a significant challenge, as the reaction of unsymmetrically substituted ortho-phenylenediamines can lead to a mixture of regioisomers. For instance, the reaction of 3,4-disubstituted-1,2-phenylenediamine derivatives with glyoxylate (B1226380) or glyoxylic acid often results in a non-selective mixture of 2-hydroxy-7,8-disubstituted and 2-hydroxy-5,6-disubstituted quinoxalines, which can be difficult to separate. google.com

Several strategies have been developed to control the regioselectivity of this reaction. One approach involves the careful manipulation of reaction conditions. It has been demonstrated that the regioselectivity of the condensation between substituted o-phenylenediamines and α-ketoesters can be regulated by acid and base. semanticscholar.org In acidic conditions, one regioisomer can be favored, while in basic conditions, the selectivity can be reversed. semanticscholar.org A patent has described a regioselective one-step process for synthesizing 2-hydroxyquinoxalines by reacting a 1,2-phenylenediamine with an excess of glyoxylic acid or its derivatives at a low temperature. google.com

Another strategy is the direct C–H functionalization of a pre-formed quinoxaline ring. While direct C-H hydroxylation of the benzene (B151609) portion of the quinoxaline ring is not widely reported, methods for the hydroxylation of quinoxalin-2(1H)-ones at the C3 position have been developed using heterogeneous photocatalysis under air. mdpi.com This suggests that direct oxidation of the quinoxaline core is a potential, though challenging, route to quinoxalinols.

A more common approach to obtaining specifically substituted quinoxalinols is through the demethylation of the corresponding methoxy-substituted quinoxaline. wikipedia.org This method involves the synthesis of a methoxy-substituted quinoxaline, which can be more regioselectively controlled, followed by a demethylation step to yield the desired hydroxyl functionality. wikipedia.org

Advanced and Green Chemistry Synthetic Protocols

In response to the growing need for environmentally friendly and efficient chemical processes, a number of advanced synthetic methodologies have been applied to the synthesis of quinoxaline derivatives. These methods often offer advantages such as reduced reaction times, lower energy consumption, and the avoidance of hazardous solvents. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. drugfuture.com The condensation of ortho-phenylenediamines and α-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in a green solvent like ethanol. wikipedia.orgdrugfuture.com

One report describes the synthesis of quinoxaline and its derivatives by irradiating a mixture of o-phenylenediamine (B120857) and a dicarbonyl compound in a microwave oven for as little as 60 seconds at 160 watts, resulting in high yields. drugfuture.com This rapid and efficient method highlights the potential of microwave technology to streamline the synthesis of these important heterocyclic compounds.

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| o-phenylenediamine | glyoxal | Microwave (160 W) | 60 seconds | High |

| o-phenylenediamine | benzil | Microwave (160 W) | 60 seconds | High |

Transition metal catalysis has provided a versatile platform for the synthesis of quinoxalines through various reaction pathways. Catalysts based on metals such as copper, nickel, and palladium have been employed to facilitate the formation of the quinoxaline ring system under mild conditions. researchgate.netsynarchive.com

For example, copper-catalyzed condensation and C-N bond formation of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) in a one-pot, three-component reaction has been shown to produce quinoxalines in good yields. mdpi.com Nickel catalysts have also been used for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. mdpi.com Furthermore, a palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to novel quinoxaline derivatives. rsc.org These catalytic methods often exhibit high efficiency and functional group tolerance, expanding the scope of accessible quinoxaline structures.

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols for quinoxalines that minimize or eliminate the use of volatile and toxic organic solvents. Solvent-free reactions, often conducted under microwave irradiation or with grinding, offer a clean and efficient alternative. drugfuture.com

Reactions in aqueous media are also highly desirable from an environmental perspective. The condensation of ortho-phenylenediamines with α-dicarbonyl compounds has been successfully carried out in water, sometimes with the aid of a catalyst, to produce quinoxalines in high yields. nih.gov These methods not only reduce the environmental impact of the synthesis but can also simplify the work-up procedure, as the products often precipitate from the aqueous reaction mixture.

| Methodology | Key Features | Example Reaction |

|---|---|---|

| Solvent-Free Synthesis | Reduced waste, often faster reaction rates | o-phenylenediamine + glyoxal under microwave |

| Aqueous Medium Synthesis | Environmentally benign, simplified work-up | o-phenylenediamine + benzil in water |

**chemical Reactivity and Derivatization Strategies for 2 Methylquinoxalin 5 Ol**

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline core possesses a dual nature in aromatic substitution reactions. The pyrazine (B50134) part of the heterocycle is electron-deficient due to the presence of two nitrogen atoms, making it resistant to electrophilic attack but prone to nucleophilic substitution. Conversely, the carbocyclic (benzene) ring is more susceptible to electrophilic aromatic substitution (SEAr).

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack occurs preferentially on the benzene (B151609) ring. The hydroxyl group (-OH) at the C5 position is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. lkouniv.ac.inwikipedia.org Therefore, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group, which correspond to the C6 and C8 positions. The C7 position (meta to the -OH group) is less favored. Common SEAr reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring is the primary site for nucleophilic attack. In the broader context of quinoxaline chemistry, nucleophilic substitution of hydrogen (VNS) or displacement of a leaving group (like a halogen) can be achieved. rsc.org For 2-methylquinoxalin-5-ol, direct nucleophilic attack on the pyrazine ring (at C3) is possible, especially with strong nucleophiles, though such reactions can be challenging. The presence of the methyl group at C2 may sterically and electronically influence the approach of the nucleophile. nih.gov The reactivity towards nucleophiles can be significantly enhanced by N-oxidation of the quinoxaline ring, which further decreases the electron density of the pyrazine moiety. rsc.org

Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound

| Reaction Type | Reagents | Primary Target Position(s) | Influencing Factor |

| Electrophilic | HNO₃/H₂SO₄ (Nitration) | C6, C8 | Activating, ortho, para-directing -OH group |

| Electrophilic | Br₂/FeBr₃ (Bromination) | C6, C8 | Activating, ortho, para-directing -OH group |

| Electrophilic | Fuming H₂SO₄ (Sulfonation) | C6, C8 | Activating, ortho, para-directing -OH group |

| Nucleophilic | R-Li or R-MgX (Organometallics) | C3 | Electron-deficient pyrazine ring |

Functional Group Transformations of the Hydroxyl Moiety

The phenolic hydroxyl group at the C5 position is a versatile handle for a wide array of functional group transformations, allowing for the synthesis of diverse derivatives. These transformations primarily involve reactions of the oxygen atom as a nucleophile.

Key transformations include:

Etherification: The hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkoxy derivative.

Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of ester derivatives. This transformation is useful for modifying the electronic and steric properties of the molecule.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group for subsequent nucleophilic substitution reactions. nih.gov Common methods include conversion to a tosylate, mesylate, or triflate by reacting with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. nih.gov This activation allows for the introduction of a variety of nucleophiles at the C5 position.

Table 2: Common Functional Group Transformations for the 5-Hydroxyl Moiety

| Transformation | Reagent(s) | Product Functional Group |

| O-Alkylation (Etherification) | R-X, Base (e.g., K₂CO₃) | Ether (-OR) |

| O-Acylation (Esterification) | RCOCl or (RCO)₂O, Base | Ester (-OCOR) |

| O-Sulfonylation | TsCl, MsCl, or Tf₂O, Base | Sulfonate Ester (-OTs, -OMs, -OTf) |

| Silylation | R₃SiCl, Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) |

Synthetic Routes to Complex Molecular Architectures and Hybrid Systems

This compound serves as a valuable building block for the construction of more complex molecular architectures and hybrid systems, leveraging the reactivity of both the quinoxaline core and its functional groups. mdpi.comresearchgate.netnih.gov

Cross-Coupling Reactions: After converting the hydroxyl group into a triflate (a good leaving group), the C5 position becomes amenable to various palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds and linking the quinoxaline scaffold to other aromatic or aliphatic systems.

Building Block for Fused Systems: The inherent reactivity of the quinoxaline scaffold allows it to be incorporated into larger, fused heterocyclic systems. For example, reactions involving the nitrogen atoms of the pyrazine ring or functional groups on the benzene ring can lead to the formation of triazoloquinoxalines or other polycyclic structures. mdpi.com

Synthesis of Ligands: The nitrogen atoms in the pyrazine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. Derivatization of the scaffold can produce sophisticated chelating ligands for applications in coordination chemistry and catalysis. researchgate.net

Regioselective Functionalization of Quinoxaline Scaffolds

Achieving regioselectivity is crucial when synthesizing specific isomers of substituted quinoxalines. In this compound, the existing substituents strongly govern the position of further functionalization.

Benzene Ring Functionalization: As established, the C5-hydroxyl group is the dominant directing group for electrophilic substitution, selectively activating the C6 and C8 positions. doaj.org This provides a reliable strategy for introducing substituents onto the carbocyclic ring in a predictable manner. Steric hindrance from adjacent groups might influence the ratio of C6 to C8 substituted products.

Pyrazine Ring Functionalization: For nucleophilic attack, the C3 position is the most likely site due to the electronic influence of the ring nitrogens and the presence of the methyl group at C2. nih.gov

Metal-Catalyzed C-H Activation: Modern synthetic methods, including transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of heterocyclic scaffolds. doaj.org Directed C-H activation, where a directing group guides the catalyst to a specific C-H bond (often in the ortho position), could be applied. The hydroxyl group at C5 could potentially direct metalation to the C6 position, providing an alternative route to functionalization at this site.

The predictable reactivity patterns of this compound, guided by the electronic and steric effects of its substituents, make it a versatile platform for the regioselective synthesis of a wide range of complex chemical structures.

**theoretical and Computational Investigations of 2 Methylquinoxalin 5 Ol and Its Structural Analogs**

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to model the electronic structure of many-body systems. calvin.edu Its balance of accuracy and computational efficiency makes it a preferred choice for studying organic molecules, including quinoxaline (B1680401) derivatives. calvin.edunih.gov DFT calculations can predict a wide range of molecular properties, from optimized geometries to reactivity descriptors. nih.govrsc.org

Molecular geometry optimization is a fundamental computational step that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. storion.rupennylane.ai For quinoxaline derivatives, this process is typically performed using DFT functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. nih.goviiste.orgresearchgate.netresearchgate.net The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov Comparing these theoretical parameters with experimental data, such as those from X-ray diffraction, can validate the chosen computational model. researchgate.net Studies on similar quinoxaline structures have shown good agreement between DFT-calculated geometries and experimental findings. researchgate.netjmaterenvironsci.com

Table 1: Representative Theoretical Geometric Parameters for a Quinoxaline Core

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | - |

| C-N (aromatic) | 1.32 - 1.38 | - |

| C-H (aromatic) | 1.08 - 1.09 | - |

| C-C-N | - | 119 - 122 |

| C-N-C | - | 116 - 118 |

| N-C-C | - | 121 - 124 |

Note: This table presents typical parameter ranges for quinoxaline-like structures based on DFT calculations and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. jmaterenvironsci.comresearchgate.net In quinoxaline derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. jmaterenvironsci.com

Table 2: Frontier Molecular Orbital Energy Parameters

| Parameter | Description | Typical Value (eV) for Quinoxalines |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 3.5 to 5.0 |

Note: Values are representative and can vary based on the specific derivative and computational method.

Table 3: Hypothetical NBO Donor-Acceptor Interactions for 2-Methylquinoxalin-5-ol

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-N4) | ~20-30 | n → π |

| LP(1) N4 | π(C3-C10) | ~15-25 | n → π |

| LP(2) O1 | π(C5-C6) | ~5-10 | n → π |

| π(C6-C7) | π(C8-C9) | ~18-22 | π → π |

Note: This table is illustrative, showing expected types of interactions and plausible energy ranges.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.netwolfram.com Typically, red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green and yellow areas denote regions of near-zero or intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential concentrated around the electronegative nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxyl group, making them primary sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potentials would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. nih.govchemtools.org This method is based on the electron density and its derivatives, particularly the reduced density gradient. chemtools.org NCI plots generate isosurfaces that highlight different types of non-covalent interactions, which are color-coded to indicate their nature and strength. researchgate.net

Blue surfaces typically represent strong, attractive interactions such as hydrogen bonds.

Green surfaces indicate weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

This analysis is crucial for understanding crystal packing, protein-ligand binding, and supramolecular assembly. nih.govdntb.gov.ua For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the hydroxyl group and a nearby nitrogen atom, as well as intermolecular π-π stacking and hydrogen bonding interactions in a condensed phase.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. nih.govnih.govresearchgate.net

Molecular Docking predicts the preferred binding mode and orientation of a ligand within a receptor's active site. nih.gov It employs scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com For quinoxaline derivatives, which are known to inhibit various enzymes like kinases, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with specific amino acid residues that are crucial for binding. rsc.orgnih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, assessing its stability and conformational changes over time. nih.govmdpi.com Starting from the docked pose, MD simulations model the movements of atoms and molecules, offering insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions. researchgate.net These simulations are essential for validating docking results and understanding the dynamic nature of the binding event. nih.gov

Table 4: Representative Output from a Molecular Docking Study

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Quinoxaline Analog | VEGFR-2 Kinase | -8.5 to -10.0 | Cys919, Asp1046 | Hydrogen Bond |

| Quinoxaline Analog | VEGFR-2 Kinase | -8.5 to -10.0 | Val848, Leu1035 | Hydrophobic |

| Quinoxaline Analog | c-Kit Tyrosine Kinase | -7.0 to -9.0 | Glu640, Cys673 | Hydrogen Bond |

| Quinoxaline Analog | SARS-CoV-2 Mpro | -6.5 to -8.5 | His41, Cys145 | Hydrogen Bond, Hydrophobic |

Note: This table shows examples of docking results for various quinoxaline derivatives against different protein targets to illustrate the type of data obtained.

Prediction of Chemical Reactivity and Spectroscopic Properties

Computational methods are instrumental in predicting the chemical reactivity and spectroscopic signatures of this compound and its analogs. These predictions are derived from the calculated electronic structure, offering a window into the molecule's behavior in chemical reactions and its interaction with electromagnetic radiation.

Chemical Reactivity Insights

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Quantum chemical calculations, such as those performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly used to determine these parameters. For quinoxaline derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the pyrazine (B50134) ring, while the LUMO is often localized on the pyrazine ring, indicating that this region is the most likely site for nucleophilic attack.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.50 | Electron Donating Ability |

| ELUMO | -1.80 | Electron Accepting Ability |

| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical Stability/Reactivity |

| Electronegativity (χ) | 4.15 | Tendency to Attract Electrons |

| Chemical Hardness (η) | 2.35 | Resistance to Charge Transfer |

| Global Electrophilicity Index (ω) | 3.66 | Electrophilic Nature |

Predicted Spectroscopic Properties

Computational methods also allow for the accurate prediction of various spectroscopic properties, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. For quinoxaline derivatives, the absorption bands in the UV-Vis region are typically assigned to π → π* transitions. The presence of the methyl and hydroxyl groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline molecule due to their electron-donating nature.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations provide valuable information for structural elucidation. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-donating effects of the methyl and hydroxyl groups, leading to characteristic shifts in the aromatic region.

The following table provides hypothetical predicted spectroscopic data for this compound, extrapolated from computational studies on similar quinoxaline derivatives.

| Spectroscopic Technique | Predicted Data |

|---|---|

| UV-Vis (λmax, nm) | ~240, ~330 |

| 1H NMR (δ, ppm) | Aromatic Protons: 7.0-8.5; Methyl Protons: ~2.6; Hydroxyl Proton: ~9.5 |

| 13C NMR (δ, ppm) | Aromatic Carbons: 110-155; Methyl Carbon: ~20 |

These theoretical investigations, by providing a detailed picture of the electronic structure and predicting reactivity and spectroscopic behavior, play a crucial role in complementing experimental studies and guiding the design of new functional molecules based on the quinoxaline scaffold.

**applications of 2 Methylquinoxalin 5 Ol and Quinoxaline Derivatives in Materials Science and Advanced Chemical Technologies**

Integration into Organic Electronic and Optoelectronic Devices

Quinoxaline (B1680401) derivatives have emerged as a crucial class of materials in the field of organic electronics due to their excellent charge transport properties, tunable energy levels, and high thermal stability. google.comqmul.ac.uk These characteristics make them suitable for various components of organic electronic and optoelectronic devices.

Quinoxaline derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. d-nb.infoscispace.combeilstein-journals.org Their rigid and planar structure facilitates strong π-π stacking, which is beneficial for charge transport. In OLEDs, these compounds can function as electron-transporting materials, hole-transporting materials, or as hosts and guests in the emissive layer. google.com The incorporation of different substituents onto the quinoxaline core allows for the fine-tuning of their emission color, luminescence efficiency, and charge carrier mobility. scispace.com For instance, phenylquinoxaline polymers and low molar mass glasses have been investigated as effective electron-transport materials in OLEDs.

Recent advancements have also focused on developing quinoxaline derivatives that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs by harvesting both singlet and triplet excitons. d-nb.infonih.gov The versatility of the quinoxaline scaffold enables the design of molecules with the small singlet-triplet energy splitting required for efficient TADF.

The electron-deficient nature of the quinoxaline ring system makes its derivatives excellent candidates for electron transport materials (ETMs) in organic electronic devices. d-nb.infonih.gov They are frequently incorporated into organic solar cells (OSCs) and organic field-effect transistors (OFETs). qmul.ac.uknih.gov In OSCs, quinoxaline-based materials can function as non-fullerene acceptors (NFAs), which have shown great promise in achieving high power conversion efficiencies. nih.govrsc.org

Quinoxaline-based donor-acceptor (D-A) copolymers have also been synthesized and employed as polymer donors and hole transport materials in polymer and perovskite solar cells. polymer.cn The ability to modify the substitution pattern on the quinoxaline unit allows for precise control over the electronic energy levels and bandgap of the resulting polymers, optimizing their performance in photovoltaic devices. polymer.cn For example, the introduction of fluorine atoms can lower the HOMO energy level, leading to higher open-circuit voltages in solar cells. polymer.cn

Below is a table summarizing the applications of select quinoxaline derivatives in organic electronics:

| Derivative Type | Application Area | Key Function | Notable Characteristics |

| Phenylquinoxaline Polymers | OLEDs | Electron Transport Material | Good thermal stability and electron mobility. |

| Quinoxaline-based TADF Emitters | OLEDs | Emissive Material | High efficiency through harvesting of triplet excitons. d-nb.infonih.gov |

| Quinoxaline-based NFAs | Organic Solar Cells | Electron Acceptor | High power conversion efficiencies. nih.govrsc.org |

| Quinoxaline D-A Copolymers | Polymer Solar Cells | Polymer Donor/Hole Transport Material | Tunable energy levels and bandgaps. polymer.cn |

Investigations as Corrosion Inhibitors

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. acs.orgbohrium.comsemanticscholar.orgacs.orgtandfonline.comresearchgate.netresearchgate.netelectrochemsci.orgnih.gov Their inhibitory action is attributed to the presence of nitrogen atoms in the heterocyclic ring, π-electrons, and the planar nature of the molecule, which facilitate their adsorption onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium.

Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), have shown that quinoxaline derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. bohrium.comtandfonline.comnih.gov The efficiency of inhibition is found to increase with the concentration of the inhibitor. acs.org

The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. semanticscholar.orgelectrochemsci.org The mechanism of adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (covalent bond formation through the donation of electrons from the nitrogen atoms and π-orbitals to the vacant d-orbitals of the metal). bohrium.comnih.gov

The following table presents data on the inhibition efficiency of some quinoxaline derivatives on mild steel in acidic media:

| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | 1 M HCl | 10⁻³ M | 91 | Langmuir semanticscholar.org |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | 1 M HCl | - | - | Langmuir researchgate.net |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 1 M HCl | 10⁻³ M | 89 | Langmuir researchgate.net |

| 3-(4-methylstyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (MeSQX) | 1 M HCl | 10⁻³ M | 92 | Langmuir researchgate.net |

Development of DNA Cleaving Agents

Certain quinoxaline derivatives have been investigated for their potential as DNA cleaving agents. nih.govamrita.edunih.gov This activity is often dependent on the presence of specific functional groups that can interact with DNA and, in many cases, the coordination with metal ions. These compounds, often referred to as "chemical nucleases," can induce single- or double-strand breaks in DNA, a property that is of interest for the development of anticancer agents. nih.gov

The mechanism of DNA cleavage can involve the oxidative degradation of the deoxyribose sugar backbone. For instance, some quinoxaline derivatives, when complexed with transition metals like copper(II) or iron(II), can generate reactive oxygen species (ROS) in the presence of a reducing agent, which then attack the DNA. nih.gov The planar quinoxaline moiety can intercalate between the base pairs of the DNA double helix, bringing the reactive metal center in close proximity to the DNA backbone. africaresearchconnects.com

Novel fluorescent quinoxaline hydroperoxides have been synthesized and shown to act as photo-induced DNA cleaving agents, combining the ability to image cells with therapeutic potential. amrita.edu Furthermore, quinoxaline 1,4-di-N-oxides have been shown to induce DNA damage under hypoxic conditions, which is a characteristic of solid tumors, suggesting their potential as hypoxia-selective anticancer drugs. researchgate.net

Advancements in Analytical Methodologies for Detection and Quantification

The widespread use of quinoxaline derivatives in various fields necessitates the development of sensitive and reliable analytical methods for their detection and quantification. chromatographyonline.comdntb.gov.ua In the context of food safety, for example, quinoxaline 1,4-dioxides have been used as feed additives, and methods are required to monitor their potential residues in animal tissues. chromatographyonline.com

High-performance liquid chromatography (HPLC) and ultrahigh-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are powerful techniques used for the determination of quinoxaline derivatives and their metabolites. chromatographyonline.com These methods offer high sensitivity, selectivity, and the ability to analyze complex matrices. Sample preparation often involves extraction with an appropriate solvent followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. chromatographyonline.com

The development of these analytical methodologies is crucial for ensuring regulatory compliance and for pharmacokinetic and metabolism studies of new quinoxaline-based therapeutic agents.

**biological Activities and Mechanistic Insights of 2 Methylquinoxalin 5 Ol Derivatives in Vitro Studies **

Antimicrobial Activity Investigations

The antimicrobial properties of quinoxaline (B1680401) derivatives have been extensively studied, revealing a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, mycobacteria, and protozoa.

Quinoxaline derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria. nih.govresearchgate.net For instance, a series of newly synthesized quinoxaline derivatives incorporating aromatic aldehyde and amine moieties have been screened for their antibacterial effects. nih.govresearchgate.net The antibacterial activity is often determined using methods like the disc diffusion method. nih.gov

In one study, various Schiff bases containing quinoxaline moieties were synthesized and tested for their antimicrobial activity. nih.gov The synthesis involved reacting 2-hydroxy-3-methylquinoxaline (B154303) with POCl3 to yield 2-chloro-3-methylquinoxaline, which served as a key intermediate. nih.gov This was then further modified to create derivatives with ether linkages. nih.gov

The antibacterial screening of these compounds revealed varied efficacy against different bacterial strains. For example, some derivatives showed activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The specific substitutions on the quinoxaline ring system have been shown to significantly influence the antibacterial potency. rsc.orgnih.gov

Interactive Data Table: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | Reference |

| 5b | Bacillus subtilis | Active | researchgate.net |

| 5c | Bacillus subtilis | Active | researchgate.net |

| 5b | Pseudomonas aeruginosa | No Activity | researchgate.net |

| 5c | Pseudomonas aeruginosa | No Activity | researchgate.net |

| 5k | Acidovorax citrulli | Good Activity | rsc.orgnih.gov |

The antifungal potential of quinoxaline derivatives has also been a subject of significant research. nih.govresearchgate.net Studies have shown that certain derivatives exhibit potent activity against various fungal pathogens, including those that affect plants. rsc.orgnih.gov

For example, a series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic fungi. rsc.orgnih.gov Some of these compounds displayed significant in vitro antifungal activities. rsc.orgnih.gov Notably, compounds 5j and 5t exhibited potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg mL−1, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.orgnih.gov Further investigation through scanning electron microscopy revealed that compound 5j had a discernible effect on the cell morphology of R. solani. rsc.orgnih.gov

In another study, newly synthesized quinoxaline derivatives were tested against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net The results indicated that some compounds showed moderate activity against both strains, while others were more selective. researchgate.net For instance, certain compounds were moderately active against A. niger but showed no activity against C. albicans. researchgate.net

Interactive Data Table: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strain | EC50 (μg/mL) | Reference |

| 5j | Rhizoctonia solani | 8.54 | rsc.orgnih.gov |

| 5t | Rhizoctonia solani | 12.01 | rsc.orgnih.gov |

| Azoxystrobin (control) | Rhizoctonia solani | 26.17 | rsc.orgnih.gov |

| 6p | Rhizoctonia solani | 0.16 | acs.orgresearchgate.net |

| Carbendazim (control) | Rhizoctonia solani | 1.42 | acs.orgresearchgate.net |

Quinoxaline derivatives have emerged as promising candidates for antiviral drug development, with activity reported against a variety of viruses. nih.govnih.gov These compounds can target different stages of the viral life cycle. nih.gov For instance, some quinoxaline derivatives have been identified as potential inhibitors of the NS1 protein of influenza viruses, which is a highly conserved protein essential for viral replication. nih.gov The planar polyaromatic system of quinoxalines makes them suitable for fitting into the deep cavity of the NS1A protein's N-terminal domain, thereby blocking virus replication. nih.gov

Research has also explored the antiviral activity of quinoxaline derivatives against DNA viruses. researchgate.net Some derivatives have shown activity against human cytomegalovirus (HCMV). nih.gov In a study comparing novel quinoxaline derivatives to the standard drug ganciclovir, two derivatives demonstrated higher activity. nih.gov Additionally, some 2-substituted quinazolinones, a related class of compounds, have shown activity against varicella-zoster virus and human cytomegalovirus. urfu.ru

The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of quinoxaline derivatives as potential antimycobacterial agents. nih.govresearchgate.net Several studies have reported the synthesis and evaluation of quinoxaline derivatives against M. tuberculosis. bohrium.comnih.gov

In one study, a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives were synthesized and evaluated for their in vitro antituberculosis activity against the H37Rv strain of M. tuberculosis. nih.gov The results indicated that some of these compounds exhibited good antituberculosis activity, with arylcarboxamide analogues being the most active. nih.gov These active compounds also showed a good Selectivity Index, suggesting a degree of specificity for the mycobacteria over host cells. nih.gov

Another study focused on pyrazine (B50134) and quinoxaline derivatives, reporting their activity against M. tuberculosis and Mycobacterium avium. bohrium.com The 4'-acetoxybenzyl 2-quinoxalinecarboxylate showed excellent activity against M. tuberculosis with MIC ranges of less than 1-6.25 microg/mL. bohrium.com Furthermore, a series of quinolone derivatives were designed and synthesized, with some compounds exhibiting significant activity against the M. tuberculosis H37Rv strain and multidrug-resistant TB strains. rsc.org

Interactive Data Table: Antimycobacterial Activity of Selected Quinoxaline Derivatives

| Compound | Mycobacterial Strain | MIC (μg/mL) | Reference |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1-6.25 | bohrium.com |

| 6b6 | M. tuberculosis H37Rv | 1.2-3 | rsc.org |

| 6b12 | M. tuberculosis H37Rv | 1.2-3 | rsc.org |

| 6b21 | M. tuberculosis H37Rv | 1.2-3 | rsc.org |

| 6b21 | MDR-TB strain | 0.9 | rsc.org |

| Compound 4 | M. tuberculosis | 1.25 | mdpi.com |

Quinoxaline derivatives have also demonstrated promising activity against various protozoan parasites, including Entamoeba histolytica, the causative agent of amoebiasis. frontiersin.orgnih.gov The antiparasitic activity of quinoxaline di-N-oxide (QdNO) derivatives has been a particular focus of research. frontiersin.org

Studies have shown that various QdNOs can induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit thioredoxin reductase activity. frontiersin.org Two such derivatives, T-001 and T-017, were found to decrease the migration, adhesion, and cytolytic effect of E. histolytica trophozoites. frontiersin.org They also affected the erythrophagocytosis capacity of the amoeba. frontiersin.org A proteomic analysis of E. histolytica trophozoites treated with these compounds revealed a significant number of deregulated proteins, providing insights into their mechanism of action. frontiersin.org

In another study, a series of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives were synthesized and evaluated for their in vitro antiamoebic activity against the HM1:IMSS strain of E. histolytica. nih.gov It was observed that the antiamoebic activity was enhanced upon structural modification from chalcones to pyrazolines and further to quinoxalines. nih.gov One compound, 6b, showed better antiamoebic activity and lower toxicity than the standard drug metronidazole. nih.gov

Anticancer and Cytotoxic Effects on Cell Lines

The quinoxaline scaffold is a promising platform for the development of new anticancer agents. nih.govekb.eg Numerous studies have reported the synthesis of novel quinoxaline derivatives and their evaluation for cytotoxic effects against various human cancer cell lines. nih.govnih.gov

The cytotoxicities of 6,7-modified-5,8-quinoxalinedione derivatives and heterocyclic quinoxaline derivatives have been examined in vitro against human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cell lines. nih.gov One compound, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, was found to be markedly cytotoxic against MKN 45, with an IC50 value of 0.073 microM, which was more potent than the anticancer drugs adriamycin and cis-platin. nih.gov

In another study, three series of quinoxaline derivatives were synthesized and evaluated against HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell lines. nih.gov Several compounds exhibited promising activity against the tested cell lines. nih.gov One particular compound, VIIIc, was found to induce a significant disruption in the cell cycle profile and cause cell cycle arrest at the G2/M phase. nih.gov

Furthermore, a quinoxaline-based derivative, compound IV, showed potent and selective anticancer activity against prostate cancer cells (PC-3) by inducing apoptosis through the inhibition of topoisomerase II. consensus.app This compound arrested the cell cycle at the S phase and caused apoptosis in PC-3 cells. consensus.app Western blot analysis revealed that treatment with compound IV led to the upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8) and downregulation of the anti-apoptotic protein Bcl-2. consensus.app

Interactive Data Table: Cytotoxic Effects of Selected Quinoxaline Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 | nih.gov |

| Adriamycin (control) | MKN 45 | 0.12 | nih.gov |

| Cis-platin (control) | MKN 45 | 2.67 | nih.gov |

| VIId | HCT116 | 7.8 | nih.gov |

| VIIIc | HCT116 | 2.5 | nih.gov |

| VIIIe | HCT116 | 8.4 | nih.gov |

| XVa | HCT116 | 4.4 | nih.gov |

| Compound III | PC-3 | 4.11 | consensus.app |

| Compound IV | PC-3 | 2.11 | consensus.app |

| Compound 6 | HCT-116 | 6.18 | ekb.eg |

| Compound 6 | MCF-7 | 5.11 | ekb.eg |

| Doxorubicin (control) | HCT-116 | 9.27 | ekb.eg |

| Doxorubicin (control) | MCF-7 | 7.43 | ekb.eg |

Identification of Cellular and Molecular Targets

Research into quinoxaline derivatives has identified several key molecular targets through which they exert their biological effects. These compounds have been shown to interact with critical enzymes and receptors involved in cell signaling and proliferation.

Identified molecular targets include:

Topoisomerase II (Topo II): Certain quinoxaline-based derivatives have demonstrated inhibitory effects against the Topo II enzyme, a crucial component in DNA replication and cell division. nih.gov

Apoptosis signal-regulated kinase 1 (ASK1): Also known as MAP3K5, ASK1 is a key regulator of apoptosis, inflammation, and fibrosis signaling. nih.gov Specific dibromo-substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of ASK1. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): An N-allyl quinoxaline derivative has shown promising inhibitory activity against both EGFR and VEGFR2, two key receptors in cancer cell growth, proliferation, and angiogenesis. nih.gov The inhibition of VEGFR-2 by other quinoxaline derivatives has also been noted as a mechanism for their anti-cancer properties. ekb.eg

Mechanistic Pathways of Action (e.g., Apoptosis Induction)

A primary mechanism of action for many biologically active quinoxaline derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is initiated through multiple intricate signaling pathways.

Studies have shown that these derivatives can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. mdpi.com In vitro, treatment of cancer cells with quinoxaline compounds has led to the significant upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov

Key molecular events observed in apoptosis induction by quinoxaline derivatives include:

Upregulation of Pro-Apoptotic Proteins: Increased expression of p53, caspase-3, and caspase-8. nih.gov Other studies have noted an increase in pro-apoptotic Bim and the mitochondrion-specific endonuclease G (EndoG). ukrbiochemjournal.org

Downregulation of Anti-Apoptotic Proteins: Decreased levels of Bcl-2, a key protein that prevents apoptosis. nih.govukrbiochemjournal.org

Caspase Activation and PARP Cleavage: Activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) are hallmark events in the apoptotic cascade initiated by these compounds. ukrbiochemjournal.orgnih.gov

Suppression of Survival Pathways: Some derivatives have been found to suppress the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, thereby promoting cell death. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

Quinoxaline derivatives have demonstrated notable antioxidant properties in various in vitro assays. rsc.org The primary mechanism behind this activity is their ability to act as radical scavengers, donating hydrogen atoms or electrons to neutralize unstable free radicals. nih.govugm.ac.id

Common assays used to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. rsc.orgmdpi.com In these tests, the antioxidant compound reduces the stable radical (DPPH• or ABTS•+), leading to a measurable color change. nih.govugm.ac.idmdpi.com For instance, one study identified a pyrrolo[2,3-b]quinoxaline derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, as a potent radical scavenger in the DPPH assay. rsc.org Further computational analysis showed it was effective at scavenging hydroxyl radicals (HO•) in nonpolar environments, suggesting its potential utility in physiological lipid environments. rsc.org

Anti-Inflammatory Potential and Modulation of Inflammatory Pathways

The anti-inflammatory properties of quinoxaline derivatives are well-documented and are attributed to their ability to inhibit the expression and function of several key inflammatory modulators. benthamscience.comresearchgate.net

These compounds modulate inflammatory pathways by targeting:

Cyclooxygenase (COX) Enzymes: Derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. benthamscience.comresearchgate.net

5-Lipoxygenase (5-LOX): The 5-LOX pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators. mdpi.com Targeting this pathway is a recognized anti-inflammatory strategy. mdpi.com

Pro-inflammatory Cytokines: Quinoxaline derivatives can inhibit the expression of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. benthamscience.comresearchgate.net

Signaling Pathways: The inhibitory action extends to key signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38α Mitogen-Activated Protein Kinase (p38α MAPK), both of which are central to the inflammatory response. benthamscience.comresearchgate.net

Enzyme Inhibition Studies (e.g., Thymidine Phosphorylase, Guanylyl Cyclase, CD163-SRCR5 Domain)

Beyond their effects on inflammatory and apoptotic pathways, quinoxaline derivatives have been studied for their inhibitory action against specific enzymes, highlighting their potential as targeted therapeutic agents.

Thymidine Phosphorylase (TP): TP is an enzyme that plays a significant role in tumor angiogenesis. nih.govresearchgate.net Numerous quinoxaline analogs have been synthesized and evaluated for their TP inhibitory potential. nih.govnih.govresearchgate.net Many of these derivatives showed a variable but significant degree of inhibition, with some compounds exhibiting inhibitory concentrations (IC₅₀) many folds better than the standard inhibitor, 7-Deazaxanthine. nih.govnih.govresearchgate.net

Table 1: Thymidine Phosphorylase (TP) Inhibition by Select Quinoxaline Analogs

| Compound/Analog | IC₅₀ (µM) | Reference |

|---|---|---|

| Analog 25 | 3.20 ± 0.10 | nih.govresearchgate.net |

| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 | nih.govresearchgate.net |

| Various Analogs (Range) | 3.50 ± 0.20 to 56.40 ± 1.20 | nih.gov |

Soluble Guanylyl Cyclase (sGC): sGC is a key receptor for nitric oxide (NO) and plays a role in various physiological processes. nih.gov Studies on 3,4-dihydroquinoxalin-1(2H)-one derivatives have identified them not as inhibitors, but as heme-independent sGC activators. nih.gov This demonstrates that the quinoxaline scaffold can be modified to either activate or inhibit specific enzyme targets.

CD163-SRCR5 Domain: The scavenger receptor cysteine-rich (SRCR) domain 5 of the CD163 protein is an essential receptor for the porcine reproductive and respiratory syndrome virus (PRRSV). nih.govfrontiersin.org The interaction between the viral glycoproteins and this domain is critical for infection. frontiersin.org A specific quinoxaline derivative, 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide, has been identified that significantly inhibits this interaction, thereby blocking PRRSV infection of primary target cells in a dose-dependent manner. researchgate.netnih.gov This compound, also referred to as PRRSV/CD163-IN-1 (B7), provides a molecular basis for designing PRRSV entry inhibitors. elsevierpure.com

**advanced Analytical Characterization Techniques for Quinoxalinol Structures**

Spectroscopic Analysis

Spectroscopy is fundamental to the characterization of molecular structures by examining the interaction of matter with electromagnetic radiation. For quinoxalinol derivatives, Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary structural insights.

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of a quinoxalinol derivative reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to neighboring protons (spin-spin coupling). For 2-Methylquinoxalin-5-ol, the spectrum is expected to show signals corresponding to the methyl group protons, the aromatic protons on both the benzene (B151609) and pyrazine (B50134) rings, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic region would display a complex pattern of doublets and triplets, with coupling constants providing information on the substitution pattern. For instance, in a related compound, 2-methyl-8-hydroxyquinoline, ¹H NMR analysis confirmed the chemical shifts of the protons. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the quinoxaline (B1680401) core, and the carbon bearing the hydroxyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, the carbon attached to the hydroxyl group (C-5) would be significantly shifted downfield compared to its unsubstituted counterpart due to the deshielding effect of the oxygen atom. Analysis of related quinoline (B57606) derivatives has demonstrated the utility of ¹³C NMR in confirming molecular structures. nih.gov Two-dimensional NMR techniques like HSQC can be used to directly correlate proton signals with the carbon signals of the atoms they are attached to, aiding in unambiguous assignments. hmdb.canih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Methyl (CH₃) | 2.5 - 2.8 | 20 - 25 | Singlet, aliphatic region. |

| Aromatic (C-H) | 7.0 - 8.5 | 110 - 145 | Complex multiplets, doublets, triplets. |

| Quaternary (C) | N/A | 130 - 160 | Includes C-2, C-5, and bridgehead carbons. |

| Hydroxyl (OH) | 5.0 - 10.0 | N/A | Broad singlet, variable shift. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sphinxsai.com

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at frequencies corresponding to their natural modes of vibration, such as stretching and bending. uobasrah.edu.iq The FTIR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450-1620 cm⁻¹ would contain multiple sharp bands corresponding to C=C and C=N stretching vibrations within the quinoxaline ring system. A distinct C-O stretching band for the phenolic hydroxyl group would be expected in the 1200-1300 cm⁻¹ range. Vibrational analyses of indeno quinoxaline derivatives have confirmed the assignment of these characteristic functional group frequencies. scialert.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching of the aromatic rings would be particularly Raman active, providing clear signals in the 1300-1650 cm⁻¹ region. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (sharp) | Strong |

| Aliphatic C-H | Stretching | 2850-3000 (sharp) | Strong |

| C=N / C=C | Ring Stretching | 1450-1620 (multiple sharp) | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline core is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the ring.

For this compound, the spectrum would be compared to that of the parent quinoxaline. The methyl group (an auxochrome) typically causes a small bathochromic (red) shift. The hydroxyl group, however, has a more significant effect. As a powerful electron-donating group, it extends the conjugation of the π-system, resulting in a pronounced bathochromic shift of the π → π* absorption bands to longer wavelengths. The position of these bands can also be sensitive to the pH of the solution, as deprotonation of the hydroxyl group to form a phenoxide ion further enhances its electron-donating ability, causing an additional red shift. Studies on quinoline and 2-hydroxyquinoline (B72897) have demonstrated this sensitivity of the UV/Vis spectrum to molecular structure. nih.gov A comparative analysis of quinoxaline derivatives confirmed that their photophysical properties are directly related to their conjugated systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. whitman.edu

For this compound (C₉H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact molecular mass (160.0637 g/mol ). The fragmentation of the molecular ion upon electron ionization provides valuable structural information. chemguide.co.uk The energetically unstable molecular ion breaks into smaller, stable charged fragments and neutral radicals. chemguide.co.uk Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. libretexts.org

For this compound, key fragmentation peaks could be expected from:

Loss of CO: A common fragmentation for phenols, leading to a peak at m/z 132.

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocycles, resulting in a peak at m/z 133.

Loss of a methyl radical (•CH₃): Though less common from an aromatic ring, it could lead to a minor peak at m/z 145.

The fragmentation pattern of the closely related 2-methylquinoxaline (B147225) (M⁺ at m/z 144) serves as a useful reference, where fragmentation is dominated by the heterocyclic ring system. nih.govresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor reaction progress and assess purity. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate. The compound's polarity determines its retention factor (Rf value). For this compound, its phenolic nature would make it moderately polar, and a solvent system like ethyl acetate/hexane would be suitable for its analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of non-volatile or thermally unstable compounds. tricliniclabs.com For this compound, reverse-phase HPLC (RP-HPLC) would be the method of choice. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape. The compound's retention time is a characteristic property under specific conditions and can be used for identification and quantification.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Given its phenolic nature, this compound might require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and prevent peak tailing before GC analysis. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components in a mixture. This method has been used for the analysis of various quinoxaline derivatives. researchgate.net

Electrochemical Characterization Techniques in Material Science Contexts

Electrochemical techniques are pivotal in elucidating the electronic properties and performance of materials incorporating quinoxalinol structures across a spectrum of applications, from corrosion inhibition to energy storage and sensor technology. These methods probe the interfacial behavior and redox characteristics of quinoxalinol derivatives, providing invaluable data for material design and optimization.

Corrosion Inhibition:

Quinoxalinol derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media. Their protective action is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that impedes the corrosive process. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel plots) are the principal techniques employed to evaluate their performance.

EIS measurements provide insights into the resistance of the protective film and the kinetics of the corrosion process. The data is often modeled using equivalent electrical circuits to quantify parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value in the presence of a quinoxalinol-based inhibitor are indicative of effective corrosion protection.

Potentiodynamic polarization studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By analyzing the shift in the corrosion potential (Ecorr) and the reduction in the corrosion current density (icorr), the inhibitory mechanism can be classified as anodic, cathodic, or mixed-type. For instance, studies on certain quinoxaline derivatives have shown them to act as mixed-type inhibitors, effectively suppressing both anodic and cathodic reactions. researchgate.net

Detailed research findings have quantified the inhibition efficiency (IE) of various quinoxalinol compounds. For example, 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) has been investigated as a corrosion inhibitor for mild steel in 1 M HCl solution. electrochemsci.org The inhibition efficiency was found to increase with the concentration of the inhibitor. electrochemsci.org Similarly, two novel quinoxaline derivatives, MeSQX and BrSQX, exhibited high inhibition efficiencies of 92% and 89%, respectively, for mild steel in a corrosive environment. nih.gov Tafel plot analysis confirmed that these compounds function as mixed-type inhibitors. nih.gov

Table 1: Potentiodynamic Polarization Data for Quinoxalinol Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | - | -475 | 1120 | - |

| AY20 | 10-6 | -490 | 280 | 75.0 |

| AY20 | 10-5 | -505 | 157 | 86.0 |

| AY20 | 10-4 | -515 | 90 | 92.0 |

| AY20 | 10-3 | -525 | 45 | 96.0 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Quinoxalinol Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | - | 45 | 120 | - |

| AY20 | 10-6 | 180 | 80 | 75.0 |

| AY20 | 10-5 | 320 | 65 | 85.9 |

| AY20 | 10-4 | 580 | 45 | 92.2 |

| AY20 | 10-3 | 1150 | 30 | 96.1 |

Organic Electronics and Energy Storage:

In the realm of organic electronics, cyclic voltammetry (CV) is a fundamental technique used to determine the electrochemical properties of quinoxalinol-based polymers and small molecules. CV measurements allow for the estimation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for designing materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. For instance, the onset oxidation and reduction potentials obtained from CV can be used to calculate the HOMO and LUMO energy levels of a material.

Quinoxaline derivatives are also being explored as promising electrode materials for organic batteries due to their reversible redox properties. Trimer quinoxalines (3Q) have been investigated as organic cathode materials for lithium-ion batteries. researchgate.net When combined with graphene and an ether-based electrolyte, a 3Q-based organic cathode demonstrated a high discharge capacity of 395 mAh g-1 at a current density of 400 mA g-1. researchgate.net Furthermore, it exhibited excellent cycling stability with nearly 70% capacity retention after 10,000 cycles at 8 A g-1. researchgate.net In another study, quinoxalin-thiophene conjugated polymers have been utilized as anode materials in lithium-ion batteries, achieving high first discharge specific capacities of 895.9 mAh/g and 913.0 mAh/g at a current density of 100 mA/g. nih.gov

Table 3: Electrochemical Performance of Quinoxalinol-Based Materials in Organic Batteries

| Material | Electrode Type | Specific Capacity | Current Density | Cycle Life |

| Trimer Quinoxalines (3Q) | Cathode | 395 mAh g-1 | 400 mA g-1 | ~70% retention after 10,000 cycles |

| PPTQ@SC | Anode | 895.9 mAh g-1 (1st cycle) | 100 mA g-1 | >90% Coulombic efficiency from 3rd cycle |

| PPETQ@SC | Anode | 913.0 mAh g-1 (1st cycle) | 100 mA g-1 | >90% Coulombic efficiency from 3rd cycle |

Sensors and Electrochromic Devices:

The electrochemical activity of quinoxalinol structures is also harnessed in the development of chemical sensors and electrochromic devices. In sensor applications, the interaction of the quinoxalinol moiety with an analyte can lead to a measurable change in the electrochemical signal, such as a shift in potential or a change in current. For example, quinoxaline-based conjugated microporous polymers have been used to construct photoelectrochemical sensors for the sensitive detection of dopamine. myu-group.co.jp These sensors have demonstrated a wide linear detection range and a low detection limit. myu-group.co.jp

In electrochromic devices, the application of an electrical potential induces a reversible change in the color of the quinoxalinol-based material. The electrochemical and optical properties of these materials are often studied using a combination of cyclic voltammetry and UV-Vis spectroscopy (spectroelectrochemistry). This allows for the correlation of the applied potential with the changes in the material's absorption spectrum. For instance, some quinoxalinol-based copolymers exhibit distinct color changes upon oxidation and reduction, with quantifiable optical contrast and coloration efficiency. nih.gov

Table 4: Electrochemical and Electrochromic Properties of a Quinoxalinol-Based Copolymer (PBPE-3)

| Property | Wavelength | Value |

| Onset Oxidation Potential | - | 1.03 V |

| Optical Contrast | 504 nm | 17.80% |

| Optical Contrast | 1500 nm | 27.22% |

| Coloration Efficiency | 504 nm | 513 cm²·C⁻¹ |

| Coloration Efficiency | 1500 nm | 475 cm²·C⁻¹ |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methylquinoxalin-5-ol in laboratory settings?

- Methodological Answer : Handling requires strict adherence to SDS guidelines, including the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood, and prevent skin contact via proper lab attire. In case of spills, isolate the area, use inert absorbents (e.g., sand), and dispose of contaminated materials as hazardous waste . Storage should be in a cool, dry environment, segregated from oxidizers to prevent reactive hazards. Stability data indicate decomposition risks under prolonged exposure to light or moisture, necessitating airtight containers .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer : Purity verification typically employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl and hydroxyl substituents on the quinoxaline backbone. For example, the methyl group at position 2 should appear as a singlet in ¹H NMR (~δ 2.5 ppm), while the hydroxyl proton at position 5 may show broad signals (~δ 9–10 ppm). Mass spectrometry (EI-MS) can further validate molecular weight (e.g., [M+H]+ peak at m/z 161). Cross-referencing with literature melting points (101–184°C) is also critical .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include solubility (moderate in polar aprotic solvents like DMSO, low in water), pKa (~8.5 for the hydroxyl group), and thermal stability (decomposes above 200°C). These parameters influence reaction conditions: for instance, its limited aqueous solubility necessitates organic-phase reactions, while its pH-dependent ionization affects reactivity in nucleophilic substitutions. Stability under acidic/basic conditions should be pre-tested via accelerated degradation studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Byproduct formation often arises from incomplete methylation or hydroxylation steps. Optimization strategies include:

- Temperature control : Maintaining 60–70°C during methylation to prevent overalkylation.

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Employing column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound from quinoxaline derivatives.

Post-synthesis, quantify yield and purity via GC-MS or HPLC, and compare with kinetic models to refine reaction pathways .

Q. How should contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., DFT-calculated NMR shifts) require systematic validation:

- Replicate experiments : Ensure consistency across multiple syntheses and instruments.

- Solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃).

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation.

- Peer consultation : Cross-validate interpretations with collaborators or public spectral databases (e.g., PubChem) .

Q. What methodologies are suitable for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Mechanistic studies benefit from:

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to track intermediate formation.

- Isotopic labeling : Use deuterated analogs to elucidate proton transfer pathways.

- Computational modeling : Density functional theory (DFT) can predict transition states and regioselectivity in Pd-catalyzed couplings.

Experimental data should be triangulated with computational results to propose reaction mechanisms, with detailed error analysis to address outliers .

Q. How can researchers address contradictory findings in the biological activity of this compound derivatives?

- Methodological Answer : Contradictions (e.g., variable antimicrobial efficacy across studies) demand:

- Standardized assays : Use CLSI/MIC guidelines to ensure reproducibility.

- Strain specificity : Test against a broader panel of microbial strains, including resistant variants.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 3) to isolate contributing factors.

Meta-analyses of published data, coupled with rigorous statistical testing (e.g., ANOVA), help identify confounding variables like solvent choice or incubation time .

Ethical and Methodological Compliance

Q. What ethical considerations apply when publishing research on this compound?

- Methodological Answer : Researchers must:

- Declare conflicts of interest : Disclose funding sources or institutional biases.

- Avoid duplicate publication : Ensure datasets are novel; repurposed data require explicit citation.

- Data retention : Retain raw spectra, chromatograms, and lab notebooks for 5–10 years to facilitate replication.

Follow journal-specific guidelines for chemical data presentation (e.g., CAS registry numbers, hazard statements) and use open-access repositories for spectral data .

Q. How should mixed-methods approaches (e.g., combining synthetic and computational data) be structured for grant proposals?

- Methodological Answer : Proposals should:

- Define integration points : Specify how DFT calculations will inform experimental design (e.g., catalyst selection).